3-Chloro-5-Fluorobenzylzinc chloride 0.5 M in Tetrahydrofuran

Description

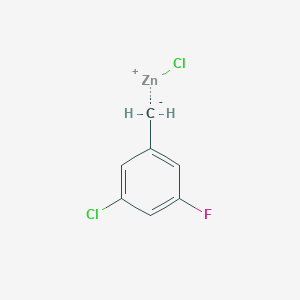

3-Chloro-5-Fluorobenzylzinc chloride 0.5 M in tetrahydrofuran (THF) is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi couplings, for synthesizing substituted aromatic compounds. This reagent features a benzyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 5-position, which enhances its reactivity and selectivity in forming carbon-carbon bonds. The 0.5 M concentration in THF ensures solubility and stability, as THF acts as a coordinating solvent to stabilize the organozinc species .

Organozinc reagents like this compound are preferred over Grignard reagents (magnesium-based) in certain syntheses due to their lower basicity, reduced sensitivity to steric hindrance, and compatibility with a broader range of functional groups .

Properties

IUPAC Name |

1-chloro-3-fluoro-5-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTWCFURFGPWJS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)Cl)F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-5-Fluorobenzylzinc chloride typically involves the reaction of 3-Chloro-5-Fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-5-Fluorobenzylzinc chloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-Fluorobenzylzinc chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used with 3-Chloro-5-Fluorobenzylzinc chloride include palladium catalysts, halides, and other organometallic compounds.

Major Products

The major products formed from reactions involving 3-Chloro-5-Fluorobenzylzinc chloride depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety .

Scientific Research Applications

3-Chloro-5-Fluorobenzylzinc chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

Biology: It can be used in the synthesis of biologically active compounds for research purposes.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-Fluorobenzylzinc chloride involves the transfer of the benzyl group to a target molecule. The zinc atom facilitates this transfer by acting as a nucleophile, attacking electrophilic centers on the target molecule. This process often involves the formation of a transition state where the zinc atom coordinates with both the benzyl group and the target molecule .

Comparison with Similar Compounds

2-Chloro-5-Pyridylzinc Bromide 0.5 M in THF

Structural Differences :

- Substituents : Contains a pyridine ring (heteroaromatic) with Cl at the 2-position and Zn-Br at the 5-position, compared to the benzyl-Cl/F-Zn-Cl structure of the target compound.

- Molecular Weight : 258 g/mol (vs. ~245 g/mol for 3-Chloro-5-Fluorobenzylzinc chloride, estimated).

3,4-Dimethylphenylmagnesium Chloride 0.5 M in THF

Structural Differences :

- Metal Center : Magnesium (Grignard reagent) vs. zinc.

Reactivity and Stability :

(2E)-4-Bromobut-2-enoyl Chloride in THF

Functional Differences :

- This compound is an acyl chloride with a bromoalkene group, used in amidation/condensation reactions, unlike the organometallic target compound .

Role of THF :

- THF solubilizes both reagents but serves different purposes: coordinating solvent for organometallics vs. polar aprotic solvent for acylations .

Key Research Findings

Solvent Impact : THF’s maximum daily limit in wastewater (8.4 mg/L) underlines its environmental persistence, necessitating careful disposal for all THF-based reagents .

Halogen Effects: Fluorine in the target compound improves thermal stability and bioavailability compared to non-halogenated analogs, as seen in pesticide derivatives like fluazuron .

Safety Protocols: Organozinc reagents require less stringent quenching than Grignard reagents but still demand inert-atmosphere handling to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.